[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGVXHXWUVIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 1-methylindole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents such as or .
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reaction with can yield .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Acyl chlorides, pyridine as solvent and catalyst.
Major Products Formed:
N-oxides: from oxidation.
Secondary amines: from reduction.
Amide derivatives: from substitution.
Scientific Research Applications
Overview
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride is a compound derived from indole, which is recognized for its diverse biological activities and applications in various scientific fields. This article explores the compound's applications in scientific research, particularly focusing on its biochemical interactions, therapeutic potential, and industrial uses.
Biochemical Interactions
The compound plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Its indole structure allows it to influence several biological pathways, particularly those related to oxidative stress responses and apoptosis in cancer cells. For instance, it has been shown to modulate the activity of sirtuins, proteins involved in cellular stress responses and metabolism.
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy. It has demonstrated antiproliferative effects against several cancer cell lines, including HeLa, MCF-7, and HT-29. Mechanistic studies indicate that certain derivatives induce apoptosis and inhibit tubulin polymerization, making them potential candidates for further development as anticancer agents .
Anti-inflammatory Activity
Research indicates that indole derivatives exhibit anti-inflammatory properties. The compound's ability to inhibit the expression of inflammatory factors has been documented, with specific derivatives showing superior activity compared to traditional anti-inflammatory drugs like indomethacin. This suggests its potential use in treating inflammatory diseases .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis and evaluation of derivatives | Compounds derived from this compound exhibited significant inhibition of IL-6 and IL-8 release in vitro | Potential use in developing new anti-inflammatory therapies |
| Antiproliferative activity assessment | Certain derivatives showed IC50 values as low as 0.34 μM against MCF-7 cells | Indicates strong potential for cancer treatment applications |
| Mechanistic studies on apoptosis induction | Derivatives were found to induce apoptosis through reactive oxygen species generation | Supports further exploration as anticancer agents targeting apoptosis pathways |
Industrial Applications
In industrial settings, this compound is utilized for its chemical properties in drug synthesis and development. Its unique structure allows for various chemical modifications, leading to the creation of new derivatives with enhanced biological activities. The compound is also used in the production of pharmaceuticals and biopharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular signaling , thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methoxy or methyl groups on the indole ring (e.g., C5 or C6 positions) modulate electronic properties and hydrogen-bonding capacity .
- Amine Chain Flexibility : Compound A’s ethylamine side chain offers conformational flexibility, while the butenyl chain in introduces rigidity and π-bond conjugation, which may influence receptor binding kinetics.
Physicochemical Properties
Spectroscopic Data
- NMR Trends :
- Indole C3-substituted derivatives exhibit characteristic shifts in $^{1}\text{H}$-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and $^{13}\text{C}$-NMR (e.g., δ 110–145 ppm for indole carbons) .
- The ethylamine side chain in Compound A would show signals near δ 2.8–3.5 ppm ($^{1}\text{H}$) and δ 40–50 ppm ($^{13}\text{C}$) for the CH₂NH₂ group .
Biological Activity
Overview
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride, a derivative of indole, has garnered attention for its diverse biological activities. Indole derivatives are recognized for their roles in various biochemical processes and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅ClN₂
- CAS Number : 52971-31-0
The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.
Target Interactions
While specific targets for this compound are not fully elucidated, it is known to interact with enzymes and proteins involved in critical cellular processes:
- Enzyme Interaction : The compound may modulate the activity of enzymes such as NADPH oxidase, which plays a role in oxidative stress responses.
- Cell Signaling : It influences signaling pathways that regulate apoptosis and cellular metabolism, particularly in cancer cells.
Biochemical Pathways
Indole derivatives often participate in various biochemical pathways, including:
- Oxidative Stress Response : By increasing reactive oxygen species (ROS), these compounds can induce apoptosis in cancer cells.
- Gene Expression Regulation : They may affect gene expression related to stress responses and apoptosis.
Cellular Effects
The biological activity of this compound manifests through several cellular effects:
- Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cell lines by elevating ROS levels and activating apoptotic pathways.
- Impact on Cell Proliferation : Studies have shown that indole derivatives can inhibit cell growth in various cancer models, suggesting potential as anticancer agents .
Anticancer Activity
A significant body of research indicates that indole derivatives exhibit potent anticancer properties:
- In a study evaluating the antiproliferative effects of several indole-based compounds against HeLa and MCF-7 cancer cell lines, one derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
Mechanistic Insights
Mechanistic studies have revealed that certain indole derivatives can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, further supporting their potential as anticancer agents . These findings underscore the importance of structural modifications in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
